

6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

CAS number

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Compound of Interest

Compound Name: 6-Bromo-3-cyclopropyl-1-methyl-1H-indazole

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An In-depth Technical Guide on **6-Bromo-3-cyclopropyl-1-methyl-1H-indazole** and its Analogs for Drug Discovery Professionals

CAS Number: 1311197-86-0[1]

Executive Summary

6-Bromo-3-cyclopropyl-1-methyl-1H-indazole is a heterocyclic compound belonging to the indazole class of molecules. While specific research on this particular molecule is limited in publicly available literature, the indazole scaffold, and particularly bromo-substituted indazoles, are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3][4][5][6] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 6-bromo-indazole derivatives as a proxy for understanding the potential of **6-Bromo-3-cyclopropyl-1-methyl-1H-indazole**. The information presented herein is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative physicochemical data for **6-Bromo-3-cyclopropyl-1-methyl-1H-indazole** is not readily available. However, data for structurally related compounds are presented below to provide an estimate of its properties.

Property	6-bromo-3-methyl-1H-indazole	6-bromo-1-methyl-1H-indazole
Molecular Formula	C ₈ H ₇ BrN ₂ [7]	C ₈ H ₇ BrN ₂ [8]
Molecular Weight	211.06 g/mol [7]	Not Available
CAS Number	7746-27-2[7]	590417-94-0[8]
Purity	Not Available	97%[8]
Physical Form	Not Available	Solid[8]
Storage Temperature	Not Available	Room Temperature[8]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **6-Bromo-3-cyclopropyl-1-methyl-1H-indazole** are not described in the provided search results. However, general synthetic routes for related bromo-indazole derivatives can provide insight into potential synthetic strategies.

General Synthesis of Substituted Indazoles

The construction of the indazole ring system can be achieved through various synthetic methodologies, often starting from appropriately substituted benzene derivatives.[5] A common approach involves the formation of the pyrazole ring fused to the benzene ring.

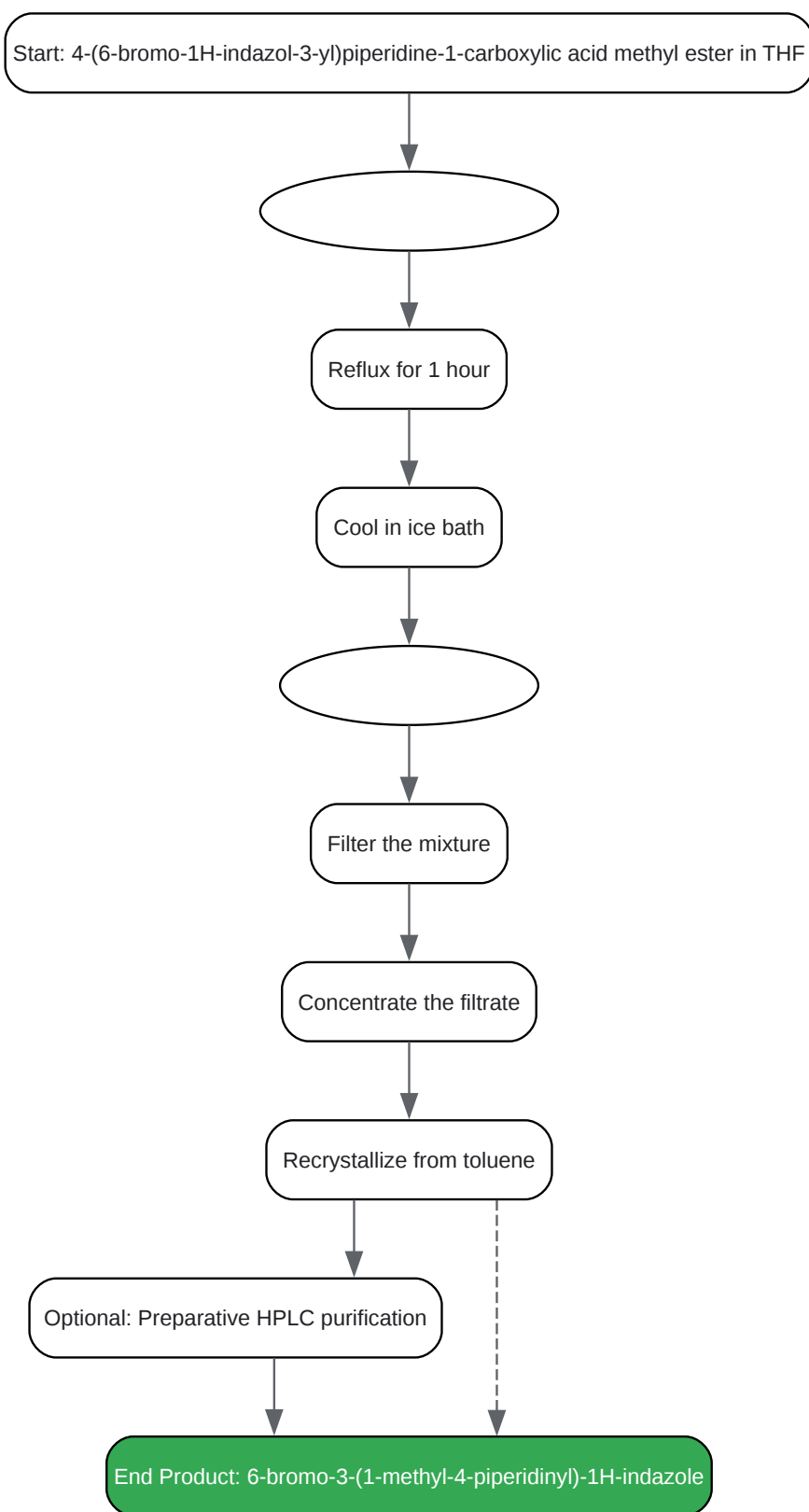
Synthesis of 6-Bromo-3-(1-methyl-4-piperidiny)-1H-indazole

A specific example of a synthesis of a substituted 6-bromo-1H-indazole is the preparation of 6-Bromo-3-(1-methyl-4-piperidiny)-1H-indazole.[9]

Experimental Protocol:

- A suspension of LiAlH₄ (6.2 g, 0.083 mol of a 50-55% oil dispersion) in THF (175 ml) is prepared under a nitrogen atmosphere.

- To this stirred suspension, 4-(6-bromo-1H-indazol-3-yl)piperidine-1-carboxylic acid methyl ester (28.1 g, 0.083 mol) is added dropwise.
- The reaction mixture is refluxed for 1 hour and then cooled in an ice bath.
- Water is carefully added to quench the reaction.
- The mixture is filtered, and the filtrate is concentrated to yield a solid product.
- The crude solid is recrystallized from toluene to yield 10.2 g (42%) of 6-bromo-3-(1-methyl-4-piperidiny)-1H-indazole with a melting point of 203°-205° C.[9]
- Further purification can be achieved by preparative HPLC on a silica gel column using an eluent of CH₂Cl₂:CH₃OH:(C₂H₅)₂NH (95:4:1).[9]



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Caption: Synthetic workflow for a substituted 6-bromo-1H-indazole.

Biological Activities and Potential Applications

Indazole derivatives are recognized for a wide array of pharmacological activities, establishing them as "privileged scaffolds" in medicinal chemistry.^{[3][4][5]} These activities include anticancer, anti-inflammatory, antimicrobial, and neurological effects.^{[2][3][4][5][6][10]}

Anticancer Activity

Numerous indazole-based compounds have been investigated for their potential as anticancer agents.^[5] For instance, a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivatives were synthesized and evaluated for their ability to inhibit the viability of human cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells.^[5]

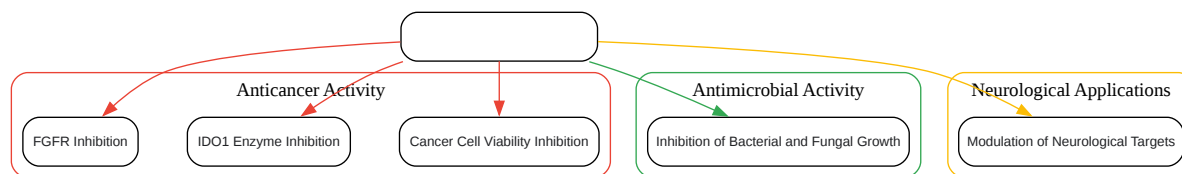
Compound Class	Cell Line	Activity
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amides	HEP3BPN 11 (liver), MDA 453 (breast), HL 60 (leukemia)	Inhibition of cancer cell viability ^[5]
1H-indazol-3-amine derivatives	FGFR1	Potent inhibitors ^[4]
3-substituted 1H-indazoles	IDO1 enzyme	Potent inhibitory activity ^[4]

Antimicrobial Activity

Novel 1,2,3-triazole derivatives containing a 6-bromo-1H-indazole moiety have been synthesized and evaluated for their antimicrobial efficacy against various bacterial and fungal strains.^[5]

Neurological Applications

6-Bromo-1,5-dimethyl-1H-indazole is noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.^[10]



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Caption: Potential biological activities of 6-bromo-indazole derivatives.

Conclusion

While direct experimental data on **6-Bromo-3-cyclopropyl-1-methyl-1H-indazole** is sparse, the broader family of 6-bromo-indazole derivatives demonstrates significant potential in drug discovery and development. The synthetic accessibility of the indazole core allows for diverse functionalization, leading to compounds with a wide range of biological activities, including promising anticancer, antimicrobial, and neurological applications. Further research into specific analogs like **6-Bromo-3-cyclopropyl-1-methyl-1H-indazole** is warranted to explore their therapeutic potential fully. This guide serves as a foundational resource for researchers interested in leveraging the indazole scaffold for the development of novel therapeutics.

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